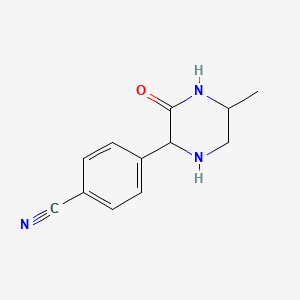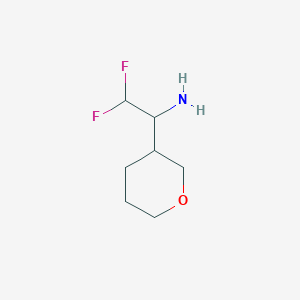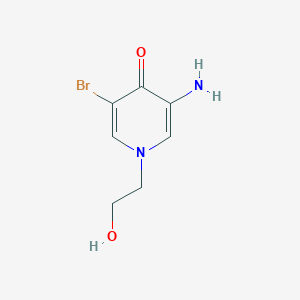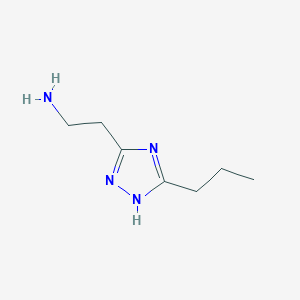![molecular formula C15H22N2O2 B13199107 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.
Introduction of the Amino Group: Amination reactions, such as reductive amination, can be used to introduce the amino group.
Attachment of the Phenyl Ring: The phenyl ring with the dimethylamino group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-{2-Amino-1-[4-(methylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid
- 1-{2-Amino-1-[4-(ethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid
Comparison:
- Uniqueness: The presence of the dimethylamino group in 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid makes it more lipophilic and potentially more bioavailable compared to its analogs with mono-substituted amino groups.
- Reactivity: The dimethylamino group can participate in different chemical reactions compared to methyl or ethyl analogs, leading to unique derivatives and applications.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H22N2O2/c1-17(2)12-6-4-11(5-7-12)13(10-16)15(14(18)19)8-3-9-15/h4-7,13H,3,8-10,16H2,1-2H3,(H,18,19) |
Clé InChI |
BCSBKMQPACCLKU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)



![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)


![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)



